3-(3-Methoxyphenyl)-1-(3-methylphenyl)-1H-pyrazol-5-amine
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Overview
Description
3-(3-Methoxyphenyl)-1-(3-methylphenyl)-1H-pyrazol-5-amine is an organic compound with a unique structure that combines a methoxyphenyl group, a methylphenyl group, and a pyrazolamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-1-(3-methylphenyl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in an acidic or basic medium, depending on the specific conditions required.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the pyrazole core.
Introduction of the Methylphenyl Group: Similarly, the methylphenyl group can be introduced through a nucleophilic substitution reaction with a methylphenyl halide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)-1-(3-methylphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halides or other electrophiles in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(3-Methoxyphenyl)-1-(3-methylphenyl)-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)-1-(3-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(p-Methoxyphenyl)propionic acid
- 3-(2-Methoxyphenyl)propionic acid
- Propanamide, N-(3-methoxyphenyl)-3-phenyl-
Uniqueness
3-(3-Methoxyphenyl)-1-(3-methylphenyl)-1H-pyrazol-5-amine is unique due to its specific combination of functional groups and the pyrazole core. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
926239-76-1 |
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Molecular Formula |
C17H17N3O |
Molecular Weight |
279.34 g/mol |
IUPAC Name |
5-(3-methoxyphenyl)-2-(3-methylphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C17H17N3O/c1-12-5-3-7-14(9-12)20-17(18)11-16(19-20)13-6-4-8-15(10-13)21-2/h3-11H,18H2,1-2H3 |
InChI Key |
YHGKKTWKDUCXDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=N2)C3=CC(=CC=C3)OC)N |
Origin of Product |
United States |
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